Molecular Weight and Halogen Count Differentiation vs. Mono-Halogenated N-Acylmorpholine Analogs
The target compound possesses a molecular weight of 380.7 g/mol and contains two distinct halogen atoms (one Br, one Cl) distributed across two separate aromatic rings, with morpholine N-linked to the chloroaryl ring. In contrast, the mono-halogenated N-acylmorpholine benzamides 4-[(4-bromophenyl)carbonyl]morpholine (CAS 127580-92-1) and 4-[(4-chlorophenyl)carbonyl]morpholine (CAS 19202-04-1) have molecular weights of 270.12 g/mol and 225.67 g/mol, respectively, each carrying a single halogen on the benzoyl ring with morpholine attached via an amide carbonyl linker [1]. The 110.6 g/mol and 155.0 g/mol molecular weight differences, combined with the distinct morpholine connectivity (N-aryl vs. N-acyl), produce substantially different lipophilicity, hydrogen-bonding capacity, and conformational landscapes, which are critical determinants of target binding and pharmacokinetic behavior [1].
| Evidence Dimension | Molecular weight and halogen substitution pattern |
|---|---|
| Target Compound Data | MW = 380.7 g/mol; 2 halogens (1 Br + 1 Cl) on separate rings; morpholine N-aryl linked |
| Comparator Or Baseline | 4-[(4-Bromophenyl)carbonyl]morpholine (CAS 127580-92-1): MW = 270.12 g/mol; 1 Br; morpholine N-acyl linked. 4-[(4-Chlorophenyl)carbonyl]morpholine (CAS 19202-04-1): MW = 225.67 g/mol; 1 Cl; morpholine N-acyl linked |
| Quantified Difference | ΔMW = +110.6 g/mol (vs. Br analog); +155.0 g/mol (vs. Cl analog); +1 halogen; different morpholine connectivity |
| Conditions | Calculated from molecular formulas; N-acylmorpholine comparator crystal structures determined by single-crystal X-ray diffraction at 100 K |
Why This Matters
The substantially higher molecular weight and dual-halogen architecture place this compound in a different property space than common mono-halogenated morpholine benzamides, requiring distinct formulation and assay conditions that cannot be met by simpler analogs.
- [1] Piontek A, Bisz E, Dziuk B, Szostak R, Szostak M. Structures and energetic properties of 4-halobenzamides. Acta Crystallogr C Struct Chem. 2018;74(11):1395-1402. DOI: 10.1107/S2053229618013463. PMID: 30398194. View Source
